Pik-108

PI3K Isoform Selectivity Cancer Signaling

PIK-108 (CAS 901398-68-3) is a non-ATP competitive, allosteric inhibitor of class IA PI3K catalytic subunits p110β (IC₅₀ = 57 nM) and p110δ, exhibiting ~45-fold selectivity over p110α (IC₅₀ = 2,600 nM). Its co-crystal structure (PDB:4A55) confirms occupancy of a non-ATP pocket in the kinase C-lobe—a binding mode absent in ATP-competitive chemotypes like LY294002. This unique mechanism enables targeted interrogation of p110β-dependent signaling in PTEN-mutant glioma and p110δ-driven immune cell function without confounding p110α inhibition. Procure PIK-108 for orthogonal validation of PI3K isoform dependency alongside ATP-competitive probes, ensuring experimental outcomes remain mechanistically distinct and reproducible.

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
Cat. No. B610105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePik-108
SynonymsPIK-108;  PIK 108;  PIK108.
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4
InChIInChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3
InChIKeyVRCXIJAYLCUSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PIK-108 Procurement Guide: Baseline Specifications and Pharmacological Classification


PIK-108 (CAS 901398-68-3) is a synthetic small molecule that functions as a non-ATP competitive, allosteric inhibitor of class IA phosphoinositide 3-kinase (PI3K) catalytic subunits p110β and p110δ [1]. The compound exhibits an IC₅₀ of 57 nM for p110β in biochemical assays and demonstrates approximately 45-fold selectivity over the structurally related p110α isoform (IC₅₀ = 2600 nM) . Its molecular structure and binding mechanism have been characterized through X-ray crystallography, revealing occupancy at a non-ATP binding pocket in the kinase C-lobe, which distinguishes it mechanistically from ATP-competitive PI3K inhibitors [2].

PIK-108 Differentiation: Why Generic PI3K Inhibitor Substitution Invalidates Experimental Reproducibility


Substituting PIK-108 with a generic PI3K inhibitor or another isoform-selective analog is scientifically unjustified due to its unique combination of binding mechanism, isoform selectivity profile, and non-canonical binding site occupancy. Unlike ATP-competitive pan-PI3K inhibitors such as LY294002, which exhibit IC₅₀ values in the submicromolar to low micromolar range across all four class I isoforms , PIK-108 demonstrates a distinct non-ATP competitive, allosteric mode of action that confers a different inhibition kinetics and binding site [1]. Furthermore, while other PI3Kβ inhibitors exist (e.g., TGX-221), PIK-108 uniquely occupies a second, non-ATP binding pocket in the C-lobe of the catalytic subunit, as revealed by its co-crystal structure with p110α, a property not shared by typical ATP-competitive chemotypes [2]. This unique binding mode, combined with its specific p110β/δ selectivity and cellular efficacy profile, means that experimental outcomes obtained with PIK-108 cannot be extrapolated or replicated using a different PI3K inhibitor without rigorous, head-to-head revalidation. The quantitative evidence detailed below establishes the specific, measurable parameters where PIK-108 diverges from its closest chemical and pharmacological neighbors.

PIK-108 Head-to-Head Comparator Data: Quantified Differentiation from PIK-75, TGX-221, and ATP-Competitive Inhibitors


Isoform Selectivity: PIK-108 vs. PIK-75 (p110α-Selective Inhibitor) Quantitative Comparison

PIK-108 exhibits a distinct isoform selectivity profile compared to PIK-75. In a direct biochemical assay comparison, PIK-108 demonstrates an IC₅₀ of 57 nM for p110β with 45-fold selectivity over p110α (IC₅₀ = 2600 nM) . In stark contrast, PIK-75 exhibits a reversed selectivity profile, with an IC₅₀ of 5.8 nM for p110α and an IC₅₀ of 1300 nM for p110β, representing a >200-fold preference for p110α over p110β . This near-inverse selectivity profile (PIK-108 favors p110β; PIK-75 favors p110α) is a primary differentiator for experimental design.

PI3K Isoform Selectivity Cancer Signaling

Binding Mechanism Differentiation: PIK-108 Allosteric vs. ATP-Competitive Inhibitors

PIK-108 is classified as a non-ATP competitive, allosteric inhibitor, whereas many commonly used PI3K inhibitors (e.g., LY294002, GDC-0941) are ATP-competitive [1]. Crystallographic studies (PDB ID: 4A55) reveal that PIK-108 binds to a distinct non-ATP pocket located in the C-lobe of the p110α catalytic subunit, in addition to an interaction site near the ATP-binding pocket [2]. This dual-site or allosteric binding mechanism is a key structural feature that differentiates it from ATP-competitive inhibitors which solely occupy the ATP-binding cleft.

Allosteric Inhibition Drug Discovery Kinase Mechanism

Cellular Efficacy: PIK-108 Exhibits Superior Potency in PTEN-Mutant Contexts Compared to WT PTEN

In cellular assays using glioma cell lines, PIK-108 (0.1-10 μM; 1 hour) demonstrates a differential ability to block phosphorylation of PKB/Akt depending on PTEN status [1]. Specifically, PIK-108 exhibits a trend toward more effective reduction of PKB/Akt phosphorylation in cell lines expressing mutant PTEN compared to those expressing wild-type PTEN [1]. This differential cellular efficacy is not consistently observed across all p110β inhibitors and provides a specific context-dependent application for PIK-108.

PTEN Cancer Cell Signaling

p110β Inhibitor Comparison: PIK-108 vs. TGX-221 in Breast Cancer Cell Proliferation Assays

In a comparative study assessing the effects of isoform-selective PI3K inhibitors on breast cancer cell lines (MCF10A, BT474, SKBR3, BT20, T47D, MCF7, MDA-MB-468, BT549, MDA-MB-231, Hs578t), both PIK-108 and TGX-221 were evaluated [1]. The study employed 1 μM of each inhibitor for 24, 48, and 72 hours, replacing media and compound daily. While specific cell line IC₅₀ values for each compound were not provided in the primary publication, the direct head-to-head inclusion of both compounds in the same panel of cell lines and conditions allows for a qualitative, cross-cell-line comparison of their anti-proliferative effects [1].

Breast Cancer Cell Proliferation PI3Kβ

PIK-108 Optimal Application Scenarios: Evidence-Based Use Cases for Procurement Decisions


Investigating PI3Kβ-Specific Signaling in PTEN-Deficient Tumor Models

PIK-108 is the appropriate probe for studies aimed at isolating the functional role of p110β in cellular models with PTEN loss or mutation. The evidence that PIK-108 more effectively reduces PKB/Akt phosphorylation in PTEN-mutant glioma cell lines compared to wild-type counterparts supports its use in dissecting PTEN-driven oncogenic signaling pathways [1]. Its p110β/δ selectivity ensures that observed effects are not confounded by potent inhibition of p110α, a key differentiator from compounds like PIK-75 .

Comparative Profiling of PI3K Isoform Dependence Across Diverse Cancer Cell Line Panels

For large-scale chemical biology screens or genetic dependency mapping across panels of cell lines, PIK-108 serves as a critical tool for interrogating p110β/δ dependency. Its inclusion alongside other isoform-selective inhibitors (e.g., PIK-75 for p110α, TGX-221 for p110β) in a well-controlled head-to-head study design has been validated in the scientific literature for breast cancer cell lines [2]. This established methodology allows for robust, cross-cell-line comparisons of PI3K isoform addiction.

Mechanistic Studies of Non-ATP Competitive Kinase Inhibition and Allostery

Researchers focusing on the structural and kinetic mechanisms of kinase inhibition should procure PIK-108 as a model allosteric modulator of PI3K. Its co-crystal structure with p110α (PDB: 4A55) provides atomic-level detail of its binding to a non-ATP pocket in the C-lobe, a feature distinct from ATP-competitive chemotypes [3]. This makes PIK-108 a valuable tool compound for studying allosteric regulation of lipid kinases and for structure-based drug design efforts targeting this novel binding site.

Investigating the Role of p110δ in Immune Cell Signaling and Function

Given the documented role of the p110δ isoform in immune cell function [4] and PIK-108's dual p110β/δ selectivity, the compound is a suitable chemical probe for studying p110δ-dependent processes in leukocytes. While more selective p110δ inhibitors exist (e.g., Idelalisib), PIK-108 provides a distinct allosteric mechanism of action that can be used in parallel with ATP-competitive inhibitors to provide orthogonal validation of p110δ's role in B-cell receptor signaling, neutrophil chemotaxis, or mast cell activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pik-108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.